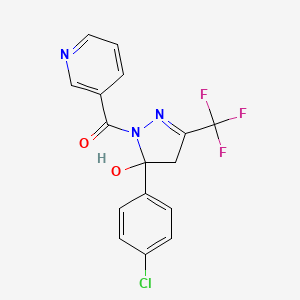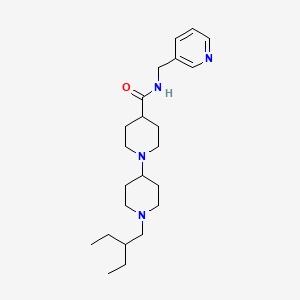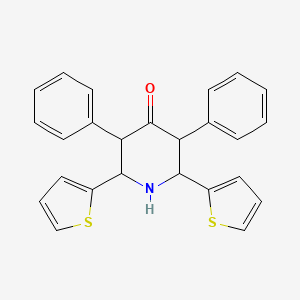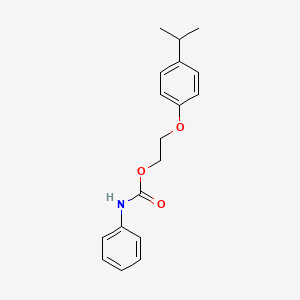![molecular formula C20H26O3 B5206391 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5206391.png)
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene, also known as Bisoprolol, is a beta-blocker medication primarily used to treat high blood pressure, heart failure, and angina. This chemical compound is a selective beta-1 adrenergic receptor blocker that reduces the heart rate and the force of heart contractions, leading to a decrease in blood pressure. Bisoprolol has been extensively studied for its application in cardiovascular diseases and has shown promising results in clinical trials.
Mechanism of Action
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene works by selectively blocking the beta-1 adrenergic receptors in the heart, leading to a decrease in heart rate and the force of heart contractions. This results in a decrease in blood pressure and an improvement in cardiac function.
Biochemical and Physiological Effects:
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene has several biochemical and physiological effects on the body, including a decrease in heart rate, a decrease in the force of heart contractions, and a decrease in blood pressure. 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene also has anti-inflammatory effects and has been found to reduce oxidative stress in the heart.
Advantages and Limitations for Lab Experiments
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene has several advantages for lab experiments, including its selective beta-1 adrenergic receptor blocking properties and its well-established mechanism of action. However, 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene also has limitations, including its potential to cause adverse effects in some individuals and the need for careful monitoring of heart rate and blood pressure during treatment.
Future Directions
There are several future directions for the research on 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene, including the investigation of its potential use in the treatment of other cardiovascular diseases, such as arrhythmias and atherosclerosis. Additionally, the development of new formulations and delivery methods for 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene may improve its efficacy and reduce the risk of adverse effects. Further research is also needed to explore the potential use of 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene in combination with other medications for the treatment of cardiovascular diseases.
Synthesis Methods
The synthesis of 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene involves several steps, including the reaction of 3-methoxyphenol with epichlorohydrin to form glycidyl ether, followed by the reaction of glycidyl ether with 2-(tert-butylamino)ethanol to form bis(2-tert-butylaminoethyl) ether. The final step involves the reaction of bis(2-tert-butylaminoethyl) ether with 4-methylphenol in the presence of a catalyst to form 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene.
Scientific Research Applications
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene has been extensively studied for its application in cardiovascular diseases, including hypertension, heart failure, and angina. Clinical trials have shown that 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene is effective in reducing blood pressure and improving cardiac function in patients with heart failure. In addition, 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene has been found to be effective in reducing the incidence of cardiovascular events in patients with a history of heart attack.
properties
IUPAC Name |
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-15-9-10-19(18(13-15)20(2,3)4)23-12-11-22-17-8-6-7-16(14-17)21-5/h6-10,13-14H,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHIOTCETBWYJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5206327.png)

![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide](/img/structure/B5206337.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(methylthio)propyl]propanamide](/img/structure/B5206341.png)

![7-(4-bromophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5206354.png)
![2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol](/img/structure/B5206372.png)
![4-({[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5206379.png)
![ethyl 2-[(N-butyl-N-ethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5206382.png)
![7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5206393.png)
![4-bicyclo[2.2.1]hept-2-ylmorpholine](/img/structure/B5206400.png)
![3-[1-butyl-3-(4-methoxy-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-methoxy-1,2,5-oxadiazole](/img/structure/B5206406.png)